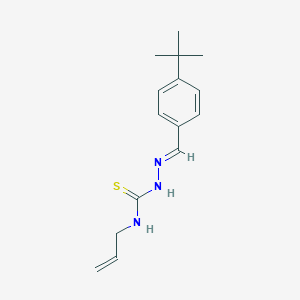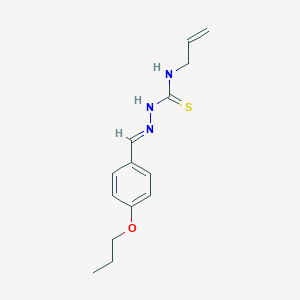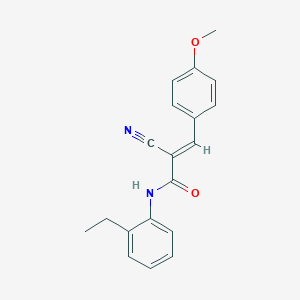
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, also known as BDP-9066, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic applications in several scientific research studies. It has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Wirkmechanismus
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate the activity of several neurotransmitter systems, including GABA and glutamate. This compound also inhibits the activity of inflammatory mediators, such as TNF-α and IL-1β. Additionally, this compound has been shown to enhance mitochondrial function, leading to increased ATP production and improved energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. This compound also reduces the levels of pro-inflammatory cytokines, such as IL-6 and IL-8. Additionally, this compound improves cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several advantages for lab experiments. It has a high degree of selectivity for its target receptors and is relatively easy to synthesize. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. One potential area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the development of new formulations of this compound with improved solubility and bioavailability could enhance its therapeutic potential. Further studies are also needed to investigate the safety and toxicity of this compound in humans.
In conclusion, this compound is a novel compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to fully understand its therapeutic potential, safety, and toxicity.
Synthesemethoden
Ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be synthesized through a multistep process involving the reaction of several reagents. The synthesis method involves the use of various chemical intermediates, including 4-hydroxy-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylic acid ethyl ester, 1,3-benzodioxole, and thionyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
Molekularformel |
C15H15F3N2O5S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
ethyl 6-(1,3-benzodioxol-5-yl)-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C15H15F3N2O5S/c1-2-23-12(21)10-11(7-3-4-8-9(5-7)25-6-24-8)19-13(26)20-14(10,22)15(16,17)18/h3-5,10-11,22H,2,6H2,1H3,(H2,19,20,26) |
InChI-Schlüssel |
WRLCEQUZNVPEHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)
![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)


![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![3-[2-(1-Azepanyl)-2-oxoethyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255240.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)
![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)